3-Thietanone, 2-chloro-2,4,4-trimethyl-

Catalog No.
S14503739
CAS No.
62161-71-1
M.F
C6H9ClOS
M. Wt
164.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Thietanone, 2-chloro-2,4,4-trimethyl-

CAS Number

62161-71-1

Product Name

3-Thietanone, 2-chloro-2,4,4-trimethyl-

IUPAC Name

2-chloro-2,4,4-trimethylthietan-3-one

Molecular Formula

C6H9ClOS

Molecular Weight

164.65 g/mol

InChI

InChI=1S/C6H9ClOS/c1-5(2)4(8)6(3,7)9-5/h1-3H3

InChI Key

MZBNPQSDTUPIBF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C(S1)(C)Cl)C

3-Thietanone, 2-chloro-2,4,4-trimethyl- is a sulfur-containing heterocyclic compound characterized by a thietanone ring structure. This compound features a four-membered ring that includes one sulfur atom and a carbonyl group (C=O) attached to the thietane framework. The presence of the chlorine atom at the 2-position and three methyl groups at the 4-position contributes to its unique chemical properties and reactivity. The systematic name reflects its structural components, indicating both the thietanone framework and the specific substituents.

The chemical reactivity of 3-thietanone, 2-chloro-2,4,4-trimethyl- can be attributed to its electrophilic carbonyl group and the presence of the chlorine substituent. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Condensation Reactions: The carbonyl group may participate in condensation reactions with amines or alcohols to form corresponding derivatives.
  • Thiol Addition: Given its thietanone structure, it can react with thiols to form thioethers or other thiol derivatives.

These reactions are significant in synthetic organic chemistry, particularly in the development of complex molecules.

Research into the biological activity of 3-thietanone derivatives indicates potential pharmacological properties. Compounds containing thietane rings have been studied for their:

  • Antimicrobial Properties: Some thietanones exhibit activity against various bacterial strains.
  • Antitumor Activity: Certain derivatives have shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition: Thietanones may act as inhibitors for specific enzymes, impacting metabolic pathways.

The biological profile of 3-thietanone, 2-chloro-2,4,4-trimethyl- remains an area of active investigation.

The synthesis of 3-thietanone, 2-chloro-2,4,4-trimethyl- can be achieved through several methods:

  • Nucleophilic Displacement Reactions: Utilizing 1,3-dichloroalkanes with sodium sulfide can yield thietane derivatives through double nucleophilic displacements .
  • Intramolecular Nucleophilic Displacements: Cyclization reactions involving γ-mercaptoalkanols have been employed to synthesize thietanes effectively .
  • Direct Thioetherification: This method involves the direct reaction of mercapto alcohols with halides in the presence of appropriate reagents .

These methods highlight the versatility and efficiency in synthesizing thietane derivatives.

3-Thietanone, 2-chloro-2,4,4-trimethyl- finds applications across various fields:

  • Pharmaceuticals: Its derivatives are explored for potential use in drug development due to their biological activity.
  • Agricultural Chemicals: Compounds with similar structures are investigated for use as agrochemicals or pesticides.
  • Synthetic Intermediates: It serves as a building block in organic synthesis for creating more complex molecules.

The compound's unique structure allows it to function effectively in these applications.

Interaction studies involving 3-thietanone derivatives focus on their reactivity with biological macromolecules such as proteins and nucleic acids. These studies assess:

  • Binding Affinity: Evaluating how well these compounds bind to target sites within biological systems.
  • Mechanism of Action: Understanding how these interactions influence biological pathways or cellular processes.
  • Toxicity Profiles: Assessing potential side effects or toxicity related to their use in medicinal or agricultural contexts.

Such studies are crucial for determining the safety and efficacy of these compounds.

Several compounds share structural similarities with 3-thietanone, 2-chloro-2,4,4-trimethyl-. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
2-Chloro-2,4,4-trimethylhexaneAlkyl HalideLacks sulfur; primarily used as an alkylating agent .
3-Chloro-2,2,4,4-tetramethylpentaneAlkyl HalideSimilar chlorination but different skeletal structure .
ThiobenzophenoneThioketoneContains a ketone and sulfur but lacks a cyclic structure .

The presence of a thietanone ring distinguishes 3-thietanone from these similar compounds, emphasizing its potential reactivity and applications in organic synthesis and medicinal chemistry.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

164.0062638 g/mol

Monoisotopic Mass

164.0062638 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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